2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid
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Overview
Description
2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid: is an organic compound with the molecular formula C14H18O3 It is characterized by a tetrahydropyran ring substituted with a tolyl group and an acetic acid moiety
Mechanism of Action
Mode of Action
The tetrahydropyran group is a common protecting group for alcohols, suggesting that the compound may undergo reactions that release or protect functional groups .
Pharmacokinetics
Therefore, its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Result of Action
Without specific knowledge of its targets and mode of action, it is difficult to predict its potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid typically involves the reaction of 4-methylphenyl derivatives with tetrahydropyran intermediates. One common method includes the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions often involve controlled temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and efficient catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(4-Methyl-tetrahydro-2H-pyran-4-yl)acetic acid
- 2-(4-Methylphenyl)-tetrahydro-2H-pyran-4-yl)acetic acid
Comparison: Compared to similar compounds, 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(3-methylphenyl)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11-3-2-4-12(9-11)14(10-13(15)16)5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUXBNAQDNFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCOCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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